Thiophene-3-carboxylic acid, 4,5-dimethyl-2-[(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)amino]-, ethyl ester
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition-metal catalysts, and may involve photoredox reactions or one-pot multicomponent processes .
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of heterogeneous catalysts, like Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole and thiophene rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the pyrazole or thiophene rings .
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole and thiophene rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Nitro-1H-pyrazole: Contains the nitro group but lacks the thiophene moiety.
Thiophene-2-carboxylate: Shares the thiophene ring but lacks the pyrazole structure.
Uniqueness
ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of pyrazole and thiophene rings, along with the presence of both nitro and amido functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16N4O5S |
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Molecular Weight |
352.37 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H16N4O5S/c1-5-23-14(20)10-7(2)8(3)24-13(10)15-12(19)11-9(18(21)22)6-17(4)16-11/h6H,5H2,1-4H3,(H,15,19) |
InChI Key |
OZSDHSHUMMQUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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